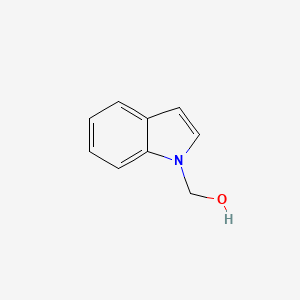

1-(Hydroxymethyl)indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

indol-1-ylmethanol |

InChI |

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-6,11H,7H2 |

InChI Key |

JZOFVAHGZLNPCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CO |

Origin of Product |

United States |

I. Academic Context and Significance of 1 Hydroxymethyl Indole

Fundamental Role within Indole (B1671886) Chemistry

1-(Hydroxymethyl)indole, also known as 1-indolylmethanol, is a key molecule in indole chemistry, primarily functioning as a reactive intermediate and a foundational building block for more complex structures. Its significance stems from its transient nature and the versatility of the N-hydroxymethyl group, which can be introduced onto the indole nitrogen and subsequently modified or removed.

The reaction between indole and formaldehyde (B43269) in alkaline solutions serves as a classic example of its role as an intermediate. tandfonline.com This reaction proceeds sequentially, with this compound forming as the initial product. tandfonline.com Depending on the reaction conditions, it can then react further to yield other hydroxymethylated products, such as 1,3-bis(hydroxymethyl)indole. tandfonline.com The ability to control this reaction to selectively produce different isomers is a subject of ongoing research. tandfonline.com

The hydroxymethyl group at the N-1 position is not merely an addition but a functional handle that influences the reactivity of the entire indole ring. It can also serve as a protecting group. For instance, in the synthesis of 3-substituted indoles, the N-hydroxymethyl group can be introduced and later removed. A notable example is the hydrogenation of 1-hydroxymethyl-3-acetylindole in the presence of Raney Nickel, which yields 3-acetylindole, demonstrating the group's utility in synthetic strategies where temporary N-substitution is required. chemijournal.com

Modern synthetic methods have focused on the selective N-hydroxymethylation of indoles under mild, metal-free conditions. One such method employs potassium carbonate (K₂CO₃) to promote this highly selective transformation, providing an efficient route to this compound and its derivatives. researchgate.net This highlights the compound's role as a direct target in the development of streamlined and environmentally benign synthetic protocols.

Table 1: Intermediates in the Reaction of Indole with Formaldehyde tandfonline.com

| Intermediate Compound | Role in Reaction Pathway |

| This compound | Initial product of N-hydroxymethylation |

| 1,3-bis(hydroxymethyl)indole | Subsequent product formed from this compound |

| 3-(Hydroxymethyl)indole | Product formed under conditions favoring C-substitution |

Rationale for Advanced Research into this compound Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. rsc.orgsci-hub.sersc.org The introduction of a hydroxymethyl group at the N-1 position creates a versatile scaffold for further chemical elaboration, providing a strong rationale for focused research in this area.

The primary driver for this research is the potential of the this compound framework as a precursor to biologically active molecules. The hydroxymethyl group is a convenient anchor for introducing a wide variety of other functional groups through substitution or oxidation reactions. rsc.orgresearchgate.net For example, the oxidation of hydroxymethylindoles can yield the corresponding indole-carbaldehydes, which are themselves valuable intermediates. researchgate.net This chemical tractability allows for the systematic modification of the indole structure to explore structure-activity relationships (SAR) for therapeutic targets. sci-hub.se

Research has been directed towards designing hybrid molecules that combine the this compound unit with other pharmacophores to create novel therapeutic agents. For example, bis(hydroxymethyl)indolizino[6,7-b]indoles have been synthesized and investigated for their potential as antitumor agents, designed as hybrid molecules that possess multiple modes of action, including DNA cross-linking and topoisomerase inhibition. acs.org The hydroxymethyl groups in these complex structures are crucial for their biological activity. acs.org

Table 2: Research Focus on this compound Scaffolds

| Research Area | Rationale and Objective | Key Findings/Examples |

| Medicinal Chemistry | To create novel, biologically active compounds for therapeutic use. | Synthesis of bis(hydroxymethyl)indolizino[6,7-b]indoles as potential antitumor agents with multiple modes of action. sci-hub.seacs.org |

| Synthetic Methodology | To develop efficient, selective, and sustainable routes to 1-(hydroxymethyl)indoles. | Use of K₂CO₃ for selective N-hydroxymethylation; researchgate.net employing cyclodextrins to control reaction selectivity. tandfonline.com |

| Functionalization | To use the hydroxymethyl group as a handle for further molecular elaboration. | Oxidation to form indole-1-carbaldehydes; researchgate.net conversion into various 3-O-, 3-S-, or 3-N-derivatives in related systems. rsc.org |

Ii. Advanced Synthetic Methodologies for 1 Hydroxymethyl Indole

Direct N-Hydroxymethylation of Indoles

Direct N-hydroxymethylation represents the most straightforward approach to 1-(hydroxymethyl)indole and its derivatives. This strategy involves the reaction of an indole (B1671886) with a one-carbon (C1) source that can deliver the hydroxymethyl group. Recent advancements in this area have focused on the use of novel catalytic systems and reaction conditions to enhance regioselectivity and functional group tolerance.

To circumvent the cost and potential toxicity associated with metal catalysts, significant efforts have been directed towards the development of metal-free catalytic systems for N-hydroxymethylation.

A notable metal-free approach involves the use of formic acid as a C1 source for the hydroxymethylation of indole derivatives. nih.govacs.org This method is particularly attractive as formic acid can be produced from the hydrogenation of carbon dioxide, offering an indirect route for CO2 utilization. nih.govacs.org The reaction is typically promoted by an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and utilizes a reductant like phenylsilane (B129415) under mild conditions. nih.govacs.org This strategy addresses the challenge of selective N-alkylation of indoles, where the nitrogen atom's nucleophilicity can be relatively low. nih.govacs.org

Table 1: Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid

| Entry | Indole Substrate | Base | Reductant | Yield (%) | Reference |

| 1 | Indole | TBD | Phenylsilane | High | nih.govacs.org |

| 2 | Substituted Indoles | TBD | Phenylsilane | Good to High | nih.govacs.org |

This table provides a generalized summary of the reaction. Specific yields may vary depending on the indole substrate and reaction conditions.

An alternative metal- and Lewis acid-free method for the N-hydroxymethylation of indoles employs an inorganic base, such as potassium carbonate (K2CO3), with polyformaldehyde as the C1 source. benthamdirect.comresearchgate.net This reaction proceeds smoothly in a solvent like 1,4-dioxane (B91453), affording the desired N-hydroxymethyl indoles in yields ranging from 62% to over 99%. benthamdirect.com This simple and efficient method provides a highly selective route to a variety of N-hydroxymethylated indole derivatives. benthamdirect.comresearchgate.net

Table 2: K2CO3-Promoted N-Hydroxymethylation of Indoles with Polyformaldehyde

| Entry | Indole Derivative | Yield (%) | Reference |

| 1 | Indole | >99 | benthamdirect.com |

| 2 | Various Substituted Indoles | 62 - >99 | benthamdirect.com |

This table summarizes the reported yields for the K2CO3-promoted N-hydroxymethylation of various indole derivatives.

Electrochemical methods have emerged as a powerful and sustainable tool for organic synthesis. In the context of this compound synthesis, electrochemistry offers a unique approach to generate reactive intermediates under mild and controlled conditions.

A facile electrochemical strategy has been developed for the direct and site-selective N-hydroxymethylation of indoles and their derivatives. nih.govresearchgate.netresearchgate.net This method relies on the in situ generation of a formaldehyde (B43269) surrogate from N,N-dimethylacetamide (DMA) and water under electrochemical conditions. nih.govresearchgate.netresearchgate.net Mechanistic studies suggest the formation of N-(hydroxymethyl)-N-methylacetamide, which then acts as the hydroxymethylating agent. nih.govresearchgate.net This technique is advantageous as it operates under mild, base- and metal catalyst-free conditions and demonstrates a broad substrate scope, including indoles, bis-indoles, carbazoles, and indazoles. nih.govresearchgate.net The scalability of this transformation has been demonstrated through gram-scale synthesis. nih.govresearchgate.net

Table 3: Electrochemical N-Hydroxymethylation of Indoles

| Substrate | Product | Conditions | Key Features | Reference |

| Indoles and derivatives | N-hydroxymethylated indoles | Electrochemical, DMA/H2O, base- and metal-free | Site-selective, broad scope, mild conditions, scalable | nih.govresearchgate.net |

This table highlights the key aspects of the electrochemical N-hydroxymethylation of indoles.

Achieving regioselectivity in the functionalization of indoles is a critical aspect of their synthesis. The methods discussed above, such as the inorganic base-promoted and electrochemical approaches, demonstrate high regioselectivity for the N-hydroxymethylation of the indole ring. benthamdirect.comresearchgate.netnih.govresearchgate.net The selective reaction at the nitrogen atom is a key advantage of these modern synthetic methodologies, providing a direct and efficient route to N-hydroxymethyl indoles without the need for protecting groups on other positions of the indole nucleus.

Electrochemical N-Functionalization Strategies for this compound Derivatives

Indirect Synthetic Pathways to this compound Scaffolds

Indirect methods for constructing the this compound framework offer versatility, allowing for the use of a wide range of starting materials and the introduction of diverse substituents. These multi-step approaches often involve the initial formation of an indole ring followed by transformations to install the N-hydroxymethyl group.

A variety of indole precursors can be utilized in multi-step syntheses to generate the this compound scaffold. These methods provide access to a broad spectrum of substituted derivatives.

One common strategy involves the reductive cyclization of nitroaromatic compounds. For instance, 2-nitrotoluenes can undergo condensation with N,N-dimethylformamide dimethyl acetal, followed by a reductive-annulation reaction using a palladium on carbon (Pd/C) catalyst to form the indole ring. rsc.org Similarly, 2-nitrobenzaldehydes can be converted to indoles in a two-step process involving an initial reaction with ethyl diazoacetate, followed by a reductive-annulation with Pd/C under a hydrogen atmosphere. rsc.org

Another versatile approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.inyoutube.com This method can be adapted to produce a wide array of substituted indoles that can subsequently be functionalized at the nitrogen atom. For example, the reaction of phenylhydrazine (B124118) with 1,4-cyclohexanedione (B43130) monoethyleneacetal yields an indole product that can be further elaborated. nih.gov

The Gassman indole synthesis provides a one-pot method for creating substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.org This process involves the initial formation of a chloramine, followed by the addition of a keto-thioether and a base-mediated rearrangement and cyclization. wikipedia.org The resulting 3-thiomethylindole can then be desulfurized using Raney nickel. wikipedia.orgwikipedia.org

The Nenitzescu indole synthesis offers a route to 5-hydroxyindole (B134679) derivatives through the reaction of benzoquinone and β-aminocrotonic esters. wikipedia.org This reaction proceeds via a Michael addition, followed by a nucleophilic attack and elimination. wikipedia.org

Palladium-catalyzed reactions are also instrumental in multi-step indole syntheses. mdpi.comresearchgate.net For instance, 2-alkynylanilines can undergo palladium-catalyzed intramolecular cyclization to form indoles. mdpi.com Cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct key intermediates for indole synthesis. mdpi.com

Once the indole scaffold is in place, various chemical transformations can be employed to introduce the N-hydroxymethyl group.

A direct approach involves the N-hydroxymethylation of indoles using a suitable formaldehyde equivalent. An inorganic base-promoted reaction using polyformaldehyde has been developed, offering a metal- and Lewis acid-free method to produce N-hydroxymethyl indoles in high yields. researchgate.net The reaction proceeds smoothly with potassium carbonate as the base in 1,4-dioxane. researchgate.net

Another method involves the amidoalkylation of indoles. ineosopen.org N-acyliminium ions, generated in situ from precursors like N-(α-benzotriazol-1-yl-alkyl)amides, can react with indoles in the presence of a catalyst such as samarium(III) iodide to yield 3-substituted indole derivatives, which can potentially be converted to N-hydroxymethylated products. ineosopen.org

Furthermore, N-hydroxyindoles can serve as precursors. These can be synthesized through various routes, including the tandem reaction of ortho-iodonitrobenzene involving a Sonogashira coupling, selective partial reduction, and a Pd(II)-catalyzed electrophilic annulation. rsc.org These N-hydroxyindoles can then be transformed into the corresponding this compound derivatives.

A novel electrochemical strategy has been developed for the site-selective N-hydroxymethylation of indoles. researchgate.net This method utilizes N,N-dimethylacetamide (DMA) and water, where N‐(hydroxymethyl)‐N‐methylacetamide is generated in situ as a formaldehyde surrogate under mild, base- and metal catalyst-free electrochemical conditions. researchgate.net This approach is applicable to a broad range of indole derivatives. researchgate.net

The following table summarizes various synthetic transformations to introduce the N-hydroxymethyl group onto an indole scaffold.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Indole | Polyformaldehyde, K2CO3, 1,4-dioxane | This compound | 62->99 | researchgate.net |

| Indole | N,N-dimethylacetamide (DMA), H2O, n-Bu4NBF4, electrolysis | This compound | Varies | researchgate.net |

| ortho-Iodonitrobenzene | Sonogashira coupling, partial reduction, Pd(II)-catalyzed annulation | N-Hydroxyindole | Moderate to good | rsc.org |

Table 1: Selected Transformations to the N-Hydroxymethyl Moiety

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of indole derivatives, including this compound. nih.govnih.gov These green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

One key area of focus is the use of greener solvents and catalysts. nih.gov For example, ionic liquids have been employed as recyclable reaction media for the synthesis of bis(indolyl)methanes, a related class of indole compounds. researchgate.net The use of water as a solvent has also been explored in bromine-catalyzed synthesis of bis(indolyl)methanes. nih.govbeilstein-journals.org

Catalyst-free methods represent a significant advancement in green synthesis. A catalyst-free approach for the synthesis of 6-hydroxyindoles has been developed through the condensation of carboxymethyl cyclohexadienones and amines in toluene. acs.org This method is operationally simple and provides good yields. acs.org

Electrochemical synthesis, as mentioned earlier for N-hydroxymethylation, is another green technique that avoids the need for stoichiometric chemical oxidants or reductants. researchgate.net The electrochemical approach using DMA and water is performed under mild conditions and without the need for metal catalysts or bases. researchgate.net

The use of microwave irradiation and ball milling are other green techniques being explored to accelerate reactions and reduce energy consumption in indole synthesis. nih.gov Furthermore, the development of one-pot and multi-component reactions contributes to the principles of green chemistry by reducing the number of synthetic steps and purification processes. rsc.org

An efficient synthesis of 3,4-dihydro-1H- researchgate.netnih.govoxazino[4,3-a]indoles, which contain a modified indole core, utilizes glycerol (B35011) carbonate, a green chemical, as a starting material. nih.gov This highlights the potential for using renewable feedstocks in the synthesis of complex indole derivatives.

The table below provides an overview of some green chemistry approaches relevant to indole synthesis.

| Green Approach | Example Reaction/Technique | Key Advantages | Reference(s) |

| Green Solvents | Use of ionic liquids or water as reaction media. | Recyclability, reduced toxicity. | nih.govresearchgate.netbeilstein-journals.org |

| Catalyst-Free Synthesis | Condensation of carboxymethyl cyclohexadienones and amines in toluene. | Avoids catalyst-related cost, toxicity, and waste. | acs.org |

| Electrochemical Synthesis | N-hydroxymethylation of indoles using DMA and water. | Mild conditions, no need for external oxidants/reductants or metal catalysts. | researchgate.net |

| Use of Renewable Feedstocks | Synthesis of oxazino-indoles from glycerol carbonate. | Reduces reliance on fossil fuels. | nih.gov |

| One-Pot/Multi-Component Reactions | Tandem reactions for indole synthesis from nitroarenes. | Increased efficiency, reduced waste from intermediate purification steps. | rsc.org |

Table 2: Overview of Green Chemistry Approaches in Indole Synthesis

Iii. Mechanistic Elucidation of Reactions Involving 1 Hydroxymethyl Indole

Mechanistic Investigations of N-Hydroxymethylation Processes

N-hydroxymethylation of indoles can be achieved through various synthetic routes, each with its own distinct mechanism. These pathways include acid-mediated, base-promoted, and electrochemical methods, which are explored in detail below.

A metal-free approach for the N-hydroxymethylation of indole (B1671886) derivatives utilizes formic acid as the C1 source, promoted by an organic base and a reductant. acs.orgresearchgate.net In a reported method, the reaction is facilitated by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and employs phenylsilane (B129415) as the reducing agent under mild conditions. acs.orgresearchgate.net This process represents an indirect route for the utilization of CO2, as formic acid can be readily produced from the hydrogenation of carbon dioxide. acs.orgresearchgate.net

The proposed mechanism for this transformation is initiated by the reaction of the amine with formaldehyde (B43269), which is generated in situ. The subsequent reduction of the resulting imine is facilitated by the hydride transfer from formic acid. wikipedia.org The use of excess formic acid and formaldehyde is common in these reactions, which are typically performed in an aqueous solution near boiling point. wikipedia.org The reaction is considered irreversible due to the loss of carbon dioxide gas. wikipedia.org

The N-hydroxymethylation of indoles can be effectively promoted by inorganic bases in the absence of metal and Lewis acid catalysts. benthamdirect.comingentaconnect.com One such method involves the use of potassium carbonate (K2CO3) as a base and polyformaldehyde as the formaldehyde source in 1,4-dioxane (B91453). benthamdirect.comingentaconnect.com This approach has been shown to produce N-hydroxymethyl indoles in yields ranging from 62% to over 99%. benthamdirect.comingentaconnect.com

The choice of base and solvent plays a critical role in the reaction's success. Experimental studies have demonstrated that while organic bases like triethylamine (B128534) (TEA) can promote the reaction, inorganic bases, particularly K2CO3, provide significantly higher yields and regioselectivity. ingentaconnect.com The solubility and basicity of K2CO3 are thought to be key factors in its effectiveness. ingentaconnect.com The reaction is sensitive to the solvent, with 1,4-dioxane being the optimal choice, while solvents like ethanol, acetonitrile, toluene, and methyl tert-butyl ether completely inhibit the reaction. ingentaconnect.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Triethylamine (TEA) | 1,4-dioxane | 60 | 37 | ingentaconnect.com |

| 2 | K2CO3 | 1,4-dioxane | 60 | >99 | ingentaconnect.com |

| 3 | K2CO3 | Ethanol (EtOH) | 60 | Inhibited | ingentaconnect.com |

| 4 | K2CO3 | Acetonitrile (CH3CN) | 60 | Inhibited | ingentaconnect.com |

A novel and environmentally friendly approach to N-hydroxymethylation involves an electrochemical strategy. nih.govresearchgate.net This method facilitates the direct and site-selective N-hydroxymethylation of indoles and their derivatives by generating formaldehyde in situ from N,N-dimethylacetamide (DMA) and water. nih.govresearchgate.net This process is advantageous as it operates under mild, base- and metal-catalyst-free conditions. nih.govresearchgate.net

Mechanistic investigations suggest that N-(hydroxymethyl)-N-methylacetamide, formed from the electrochemical reaction of DMA and water, acts as a formaldehyde surrogate. nih.govresearchgate.net This in situ generation of the reactive species allows for a broad substrate scope, enabling the synthesis of a variety of N-hydroxymethylated indoles, bis-indoles, carbazoles, and indazoles. nih.govresearchgate.net The scalability of this electrochemical transformation has been demonstrated through gram-scale synthesis. nih.govresearchgate.net

Intramolecular Rearrangements and Transpositions Affecting Hydroxymethylindole Formation

Intramolecular rearrangements can play a significant role in the synthesis of complex molecules derived from hydroxymethylindoles. For instance, the synthesis of 3-acyl-indoles can be achieved through the intramolecular addition of C-N and S-N bonds to alkynes, a reaction catalyzed by palladium that involves the migration of a functional group to the C3 position of the indole ring. mdpi.com

In some cases, molecular rearrangements are central to the synthetic strategy, as seen in the aza-Cope–Mannich reaction, which has been utilized in the total synthesis of various alkaloids. nih.gov This cascade sequence involves the rearrangement of vinyloxazolidine intermediates to form complex polycyclic structures. nih.gov

Mechanistic Insights into the Reactivity of the 1-Hydroxymethyl Group

The 1-hydroxymethyl group of indole exhibits distinct reactivity. For instance, 3-hydroxymethylindole can undergo self-condensation in neutral and alkaline media to form 3,3'-di-indolylmethane. researchgate.net Under acidic conditions, it is converted into an oxygen-free polymeric substance. researchgate.net Acid-catalyzed reactions of 3-hydroxymethylindoles can also involve ipso-electrophilic substitution, leading to the extrusion of formaldehyde and the formation of diindolylmethane moieties. researchgate.net

Furthermore, the introduction of a hydroxymethyl group at the C2-position of the indole ring has been shown to alter the reactivity and the reactive site of the indole nucleus, allowing these compounds to act as versatile building blocks in catalytic asymmetric reactions. researchgate.net The reactivity of 1-hydroxyindole (B3061041) derivatives has been explored, revealing that they can undergo nucleophilic substitution reactions with various nucleophiles. clockss.org

Iv. Derivatization and Synthetic Utility of 1 Hydroxymethyl Indole

Transformations of the 1-Hydroxymethyl Moiety

The 1-hydroxymethyl group is amenable to various transformations, including oxidation, nucleophilic substitution, and derivatization of the hydroxyl group, which significantly expands the synthetic utility of this scaffold.

Oxidative Derivatizations (e.g., to Carbonyl or Carboxyl Groups)

The primary alcohol of the 1-hydroxymethyl group can be selectively oxidized to afford either the corresponding aldehyde (indole-1-carbaldehyde) or carboxylic acid (indole-1-carboxylic acid). The choice of oxidizing agent and reaction conditions dictates the outcome of the oxidation. For instance, mild oxidizing agents typically yield the aldehyde, while stronger oxidants can lead to the carboxylic acid.

These oxidized derivatives are valuable intermediates. Indole-1-carbaldehyde can participate in various reactions, such as Wittig-type olefination and aldol (B89426) condensations, to introduce further complexity. Indole-1-carboxylic acids can be converted to a range of derivatives, including esters and amides, or can be used in decarboxylation reactions.

Table 1: Examples of Oxidative Derivatization of 1-(Hydroxymethyl)indole Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Mild Oxidant (e.g., PCC) | Indole-1-carbaldehyde | |

| This compound | Strong Oxidant (e.g., KMnO₄) | Indole-1-carboxylic acid | |

| 4-(1H-indole-2-carbonyl)piperazine-1-methanol | Not specified | 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at the methylene (B1212753) carbon, leading to the formation of diverse 1-substituted indole (B1671886) derivatives. core.ac.ukrsc.org This reactivity is enhanced in some derivatives, making them more susceptible to SN2 reactions.

For example, treatment of this compound with thionyl chloride would generate 1-(chloromethyl)indole, which can then react with various nucleophiles like amines, azides, and thiols. This strategy provides a straightforward route to a plethora of 1-functionalized indoles.

Table 2: Nucleophilic Substitution Reactions of this compound Derivatives

| This compound Derivative | Reagent(s) | Nucleophile | Product | Reference |

| 1-Hydroxyyohimbine | TsCl, Indole | Indole | 7β-(Indol-3-yl)-7H-yohimbine | core.ac.uk |

| 1-Hydroxyyohimbine | TsCl, Pyrrole (B145914) | Pyrrole | 7β-(Pyrrol-2-yl)-7H-yohimbine | core.ac.uk |

| 5-Methoxy-2-methyl-1H-indole | DIAD, PBu₃, Carborane alcohol | Carborane | Indole-substituted nido-dicarbaborate | rsc.org |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. Esterification is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. nih.govnih.gov Etherification can be carried out under Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.

These reactions are useful for installing protecting groups on the hydroxymethyl moiety or for introducing specific functionalities that can modulate the biological activity or physical properties of the parent molecule. For instance, esterification with a long-chain fatty acid could increase the lipophilicity of the resulting indole derivative.

Functionalization of the Indole Core in this compound Derivatives

While the 1-hydroxymethyl group provides a primary site for modification, the indole ring itself remains a target for further functionalization, allowing for the synthesis of highly substituted and complex indole structures.

Regioselective Functionalization at C-2 and C-3 Positions

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution, which typically occurs at the C-3 position. chim.it However, the presence of substituents can influence the regioselectivity. In the context of this compound derivatives, functionalization at both the C-2 and C-3 positions can be achieved. chim.it

For instance, direct C-3 alkylation of indoles can be accomplished using alcohols in the presence of a base and an oxidizing agent. chemrxiv.orgchemrxiv.org The C-2 position can also be functionalized, often after the C-3 position is blocked or by employing specific directing groups. chim.it Some reactions can even lead to spirocyclic indoles at the C-2 or C-3 position. rsc.org

Table 3: Regioselective Functionalization of the Indole Core

| Indole Derivative | Reagents | Position Functionalized | Product Type | Reference |

| Indole | α-Heteroaryl-substituted methyl alcohol, Cs₂CO₃/oxone® | C-3 | C-3 Alkylated Indole | chemrxiv.orgchemrxiv.org |

| 2-Indolylmethanol | Cyclic enaminone, Brønsted acid | C-3 | C-3 Functionalized Indole | researchgate.net |

| N-H Indole | Acid chloride, Et₃B | C-3 | C-3 Acylated Indole | researchgate.net |

Remote Functionalization Strategies on the Indole Ring

Functionalization of the benzene (B151609) portion of the indole ring (positions C-4, C-5, C-6, and C-7) is more challenging due to the lower reactivity of these positions compared to the pyrrole ring. sioc-journal.cn However, various strategies have been developed to achieve remote functionalization. These methods often rely on transition-metal-catalyzed C-H activation, where a directing group, often attached to the indole nitrogen, guides the catalyst to a specific C-H bond on the benzene ring. frontiersin.orgresearchgate.net

For example, a metal-free approach has been developed for the C-6 functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst. frontiersin.org This demonstrates the feasibility of achieving regioselective functionalization on the carbocyclic ring of the indole nucleus, opening up avenues for the synthesis of novel indole derivatives with diverse substitution patterns. sioc-journal.cnfrontiersin.org The electrochemical oxidation of some indole derivatives has been shown to occur at the C-7 position. researchgate.net

This compound as a Building Block in Complex Molecule Synthesis

This compound, also known as indol-1-ylmethanol, is a versatile and stable building block in organic synthesis. Its synthetic utility stems from the ability of the N-hydroxymethyl group to serve as a precursor to highly reactive electrophilic intermediates, primarily indol-1-ylmethyl cations or, upon N-acylation, N-acyliminium ions. nih.govineosopen.orgresearchgate.net The in situ generation of these transient species under acidic conditions allows for controlled reactions with a wide range of nucleophiles. This reactivity makes this compound an invaluable starting material for the construction of complex, polycyclic molecules, including scaffolds found in numerous natural products and pharmacologically significant compounds. researchgate.netrsc.org The controlled release of a reactive electrophile from a stable, easily handled solid precursor is a key advantage in multistep synthetic sequences.

Cascade reactions, also referred to as tandem or domino reactions, are powerful synthetic strategies that involve two or more consecutive transformations in a single pot, where each subsequent step is triggered by the functionality generated in the previous one. mdpi.com This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent waste, and increasing atom economy. This compound and its derivatives are exceptionally well-suited for initiating such cascades.

The core principle involves the acid-catalyzed dehydration of the hydroxymethyl group to form a highly electrophilic indol-1-ylmethyl cation intermediate. This intermediate can be trapped by an intramolecular or intermolecular nucleophile, setting off a sequence of ring-forming events. A prominent example of this strategy is its application in Pictet-Spengler and related cyclization reactions. wikipedia.orgnih.gov In these sequences, the indol-1-ylmethyl cation (or a related N-acyliminium ion) is attacked by a tethered nucleophilic group, leading to the formation of a new heterocyclic ring fused to the indole core.

For instance, gold(I) catalysis has been employed in iso-Pictet–Spengler reactions where an amine tethered to the indole nitrogen reacts with an aldehyde to form an iminium ion, which is subsequently trapped by the indole ring. acs.org A related tandem process can be initiated from this compound derivatives, where the in situ-formed cation is trapped by a nucleophile to initiate the cyclization cascade. Another significant application is in formal [3+2] cycloaddition reactions. Here, the indol-1-ylmethyl cation, generated from a suitable precursor like an α-substituted (indol-yl)methanol, acts as a three-carbon dipole that reacts with a two-atom component (a dienophile) to construct five-membered rings, leading to scaffolds like cyclopenta[b]indoles. nih.govnih.gov

| Tandem Reaction Type | Precursor/Key Intermediate Source | Initiating Step | Key Intermediate | Resulting Scaffold Class | Reference |

|---|---|---|---|---|---|

| iso-Pictet–Spengler Reaction | N-Alkylamine Indole Derivative | Reaction with aldehyde and Au(I) catalyst | Iminium ion | Tetrahydropyrazino[1,2-a]indole | acs.org |

| Formal [3+2] Cycloaddition | α-Trifluoromethyl-(indol-3-yl)methanol | Dehydrative Alkenylation | Trifluoromethylated 1,3-dipole | Cyclopenta[b]indole | nih.gov |

| Intramolecular π-Cyclization | Indolyl-substituted thiophenyl lactam | Lewis acid (BF3–AcOH) treatment | N-Acyliminium ion | Polycyclic Indole Alkaloid Core | ineosopen.org |

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.govpku.edu.cn The strategic functionalization and annulation of the indole ring system to create more complex, polycyclic structures is a central goal in drug discovery and natural product synthesis. rsc.orgresearchgate.net this compound serves as a pivotal precursor for accessing these advanced heterocyclic scaffolds, providing a reactive handle at the N1-position for building intricate molecular architectures.

The generation of an electrophilic center from the N-hydroxymethyl group enables a variety of cyclization strategies, leading to diverse and complex fused-ring systems. These reactions often provide access to the core structures of important indole alkaloids and their non-natural analogues, which are of high interest for pharmacological screening. acs.org

Key examples of advanced heterocyclic scaffolds synthesized using this approach include:

Tetrahydropyrazino[1,2-a]indoles: These tricyclic structures are accessible through Au(I)-catalyzed tandem reactions involving N-substituted indole precursors and various aldehydes. The reaction proceeds via an iso-Pictet–Spengler cyclization, demonstrating a versatile method for constructing this fused system. acs.org

Indolizino[8,7-b]indoles and Pyrido[1,2-a:3,4-b′]diindoles: These are complex, polycyclic alkaloid-type frameworks. Synthetic routes to these scaffolds can be achieved through aza-annulation strategies starting from tetrahydro-β-carboline derivatives, which are themselves classic products of indole chemistry. The reactivity endowed by precursors like this compound is conceptually key to the formation of the initial C-C or C-N bonds needed for these elaborate cyclizations. acs.org

Cyclopenta[b]indoles: The core of several indole alkaloids can be constructed via dearomative [3+2] annulation reactions. In these processes, precursors such as 3-substituted indoles react with components that can be derived from the activation of a hydroxymethyl group, leading to highly functionalized fused indoline (B122111) compounds. nih.gov

The synthetic utility is further highlighted by the ability to direct these cyclizations to specific positions around the indole ring, offering a programmed approach to a wide variety of complex heterocyclic systems.

| Advanced Scaffold | Key Synthetic Strategy | Precursor Type / Concept | Significance | Reference |

|---|---|---|---|---|

| Tetrahydropyrazino[1,2-a]indole | Au(I)-Catalyzed iso-Pictet–Spengler Reaction | N-Tethered Indole Nucleophile | Core of various synthetic heterocycles | acs.org |

| Indolizino[8,7-b]indole | Aza-Annulation of Enaminones | Tetrahydro-β-carboline derivatives | Core structure of many indole alkaloids | acs.org |

| Cyclopenta[b]indole | Dearomative [3+2] Cycloaddition | Indolylmethanol derivatives | Access to core of vincorine and aspidophylline alkaloids | nih.gov |

| 2H-Spiro[benzofuran]-3,3′-oxindole | Intramolecular Etherification | 3-(Hydroxymethyl)-3-(2-hydroxyaryl)indolin-2-ones | Spirocyclic systems with high complexity | rsc.org |

V. Advanced Spectroscopic Characterization of 1 Hydroxymethyl Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 1-(Hydroxymethyl)indole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom connectivity and insight into the chemical environment.

Comprehensive ¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of an indole (B1671886) derivative provides a wealth of information for structural confirmation. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

For the parent indole molecule, the protons on the pyrrole (B145914) and benzene (B151609) rings resonate at characteristic chemical shifts. The addition of a hydroxymethyl group at the N-1 position in this compound introduces distinct features. The most notable are the signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.

The methylene protons adjacent to the nitrogen atom are expected to appear as a singlet, typically in the range of 5.3-5.7 ppm. The hydroxyl proton signal is also a singlet, but its chemical shift is variable and depends on factors like solvent, concentration, and temperature. The protons of the indole ring itself will experience shifts compared to unsubstituted indole due to the electronic influence of the N-substituent. Specifically, the H-2 and H-3 protons of the pyrrole ring and the H-7 proton of the benzene ring are most affected by substitution at the N-1 position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for Indole and Predicted Shifts for this compound in DMSO-d₆.

| Proton | Indole (Experimental Data) researchgate.net | This compound (Predicted) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| N1-CH₂ | - | ~5.5 | Singlet (s) | - |

| CH₂-OH | - | Variable | Singlet (s) / Triplet (t) | Dependent on exchange |

| H-2 | 7.43 | ~7.5-7.6 | Triplet (t) | J = 2.9 |

| H-3 | 6.47 | ~6.5-6.6 | Triplet (t) | J = 2.9 |

| H-4 | 7.52 | ~7.6 | Doublet (d) | J = 8.1 |

| H-5 | 7.05 | ~7.1 | Triplet (t) | J = 7.5 |

| H-6 | 6.97 | ~7.0 | Triplet (t) | J = 7.5 |

| H-7 | 7.39 | ~7.5 | Doublet (d) | J = 7.8 |

Detailed ¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts are highly sensitive to the local electronic environment, allowing for the identification of different types of carbon atoms (e.g., aromatic, aliphatic, attached to heteroatoms).

In this compound, the introduction of the N-CH₂OH group adds a new aliphatic carbon signal to the spectrum, typically observed in the 65-75 ppm range. The chemical shifts of the indole ring carbons are also influenced by the N-substituent. The C-2, C-3a, and C-7a carbons, being closest to the site of substitution, generally show the most significant changes in their resonance frequencies compared to unsubstituted indole.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Indole and Predicted Shifts for this compound in DMSO-d₆.

| Carbon | Indole (Experimental Data) researchgate.net | This compound (Predicted) |

|---|---|---|

| N1-CH₂ | - | ~70 |

| C-2 | 124.5 | ~128-129 |

| C-3 | 102.1 | ~101-102 |

| C-3a | 128.1 | ~129 |

| C-4 | 120.4 | ~121 |

| C-5 | 121.2 | ~122 |

| C-6 | 118.9 | ~119-120 |

| C-7 | 111.1 | ~110 |

| C-7a | 135.7 | ~137 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment. These techniques correlate signals from different nuclei, revealing their connectivity through chemical bonds.

Correlation Spectroscopy (COSY): This homonuclear technique correlates ¹H nuclei that are coupled to each other, typically over two or three bonds. A COSY spectrum of this compound would clearly show the coupling network within the benzene ring (H-4 through H-7) and the coupling between H-2 and H-3 in the pyrrole ring, confirming their positions relative to one another. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum is invaluable for definitively assigning the ¹³C signals of all protonated carbons in this compound by linking them to their already-assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. researchgate.net For this compound, an HMBC spectrum would show correlations from the N-CH₂ protons to key carbons like C-2 and C-7a, unequivocally confirming the attachment of the hydroxymethyl group to the indole nitrogen.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of infrared radiation corresponds to specific vibrational modes of chemical bonds (e.g., stretching, bending), providing a unique "fingerprint" for the molecule and identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. In this compound, the most prominent and diagnostic feature would be the absorption bands associated with the hydroxymethyl group. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. Additionally, a C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.

The indole ring itself presents a series of characteristic absorptions. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1450-1620 cm⁻¹ region. researchgate.net The absence of the N-H stretching band (around 3400 cm⁻¹ for unsubstituted indole) and the presence of the O-H band would be key indicators of successful N-substitution. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3150-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1150-1050 | C-O stretch | Primary Alcohol |

| ~745 | C-H out-of-plane bend | ortho-disubstituted benzene |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For indole and its derivatives, Raman spectroscopy provides a distinct fingerprint, especially in the low-wavenumber region. nih.gov

The Raman spectrum of solid indole shows dominant peaks at approximately 760, 878, 1010, 1335, 1415, and 1443 cm⁻¹. researchgate.net The bands at 760 and 1010 cm⁻¹ are assigned to indole ring breathing modes. researchgate.net In this compound, the fundamental vibrations of the indole ring would still be present, though potentially shifted due to the electronic effects of the N-substituent. New bands corresponding to the vibrations of the -CH₂OH group would also appear. Raman spectroscopy is particularly useful for studying solid-state samples and can provide information about polymorphism and crystal lattice vibrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For this compound, which has a molecular formula of C9H9NO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The expected monoisotopic mass of this compound is 147.068414 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]+, with a theoretical m/z of 148.07569. The high resolution of the instrument allows for the experimental measurement of this value with a precision typically within 5 parts per million (ppm), which provides strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The related isomer, Indole-3-carbinol, shares the identical monoisotopic molecular weight of 147.068413915 Da hmdb.ca. While specific HRMS data for this compound is not detailed in the literature, the analysis of the parent indole molecule shows a molecular ion peak at m/z 117.05785, corresponding to its formula C8H7N massbank.eu.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C9H9NO | 147.06841 |

| [M+H]+ | C9H10NO+ | 148.07569 |

| [M+Na]+ | C9H9NNaO+ | 170.05761 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of indole derivatives. The indole ring system possesses a unique set of electronic transitions that are sensitive to substitution and the local environment.

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-UV region, originating from π-π* transitions. These bands are historically referred to as the ¹La and ¹Lb transitions. The ¹Lb transition is typically lower in energy, appearing at longer wavelengths (around 280-290 nm), and often displays a distinct vibrational fine structure nih.govresearchgate.net. The ¹La band is more intense, appears at shorter wavelengths (around 260-270 nm), and is generally broader researchgate.net.

Table 2: Typical UV Absorption Maxima for Indole Derivatives

| Compound | λmax (nm) | Solvent | Transition |

|---|---|---|---|

| Indole | ~270 | Not Specified | ¹La |

| Indole | ~285 | Not Specified | ¹Lb |

| 1-Methylindole | 285, 292 | Ethanol | ¹Lb |

| 5-Hydroxyindole (B134679) | 276, 300 | Cyclohexane | ¹La, ¹Lb |

Photoluminescence spectroscopy, particularly fluorescence, is a powerful technique for studying the excited-state properties of indole derivatives. The indole ring is naturally fluorescent, a property that is famously utilized in the study of proteins containing tryptophan residues core.ac.uk. Fluorescence in indoles typically occurs from the relaxation of the lowest excited singlet state (S1), which is generally the ¹La state, to the ground state (S0) nih.gov.

Table 3: Fluorescence Emission Maxima for Selected Indole Derivatives

| Compound | Emission λmax (nm) | Solvent |

|---|---|---|

| Indole | ~350 | Water |

| 1-Methylindole | 348 | Ethanol |

| 5-Nitroindole | 455 | Ethanol |

| 5-Methoxyindole | 355 | Ethanol |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the molecular structure and packing of a compound in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of its isomers, 1H-indole-2-methanol and indole-3-carbinol (indole-3-methanol), offers significant insight into the likely structural features.

For 1H-indole-2-methanol, the crystal structure reveals a monoclinic system with the space group P2/c acs.org. The asymmetric unit contains two molecules with different orientations of the hydroxyl group. Crucially, the structure is stabilized by hydrogen bonds, which are a defining feature of the crystal packing acs.org.

Table 4: Crystallographic Data for Isomers of this compound

| Parameter | 1H-Indole-2-methanol acs.org | Indole-3-carbinol acs.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c |

| Key Intermolecular Interactions | Hydrogen Bonding (O-H···O) | Hydrogen Bonding (O-H···O), Layered Packing |

Vi. Computational and Theoretical Chemistry Studies on 1 Hydroxymethyl Indole Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 1-(hydroxymethyl)indole, these methods would provide a detailed picture of its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. An optimization calculation would determine the most stable conformation of this compound by finding the minimum energy structure. This optimized geometry is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. While specific values for this compound are not available, studies on related indole (B1671886) derivatives show HOMO-LUMO gaps are sensitive to substitution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| Gap (ΔE) | Data not available | LUMO - HOMO |

| This table is for illustrative purposes only. No published data is available. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution on a molecule. It helps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, an MEP analysis would reveal the electron-rich areas around the oxygen and the indole nitrogen, as well as potentially electron-deficient regions, thereby predicting sites for intermolecular interactions like hydrogen bonding.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This method quantifies hyperconjugative interactions and charge transfer, which contribute to molecular stability. The strength of these interactions is estimated using second-order perturbation theory. For this compound, NBO analysis would elucidate the stabilizing interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the indole ring system.

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| This table is for illustrative purposes only. No published data is available. |

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, AIM can describe the nature of a bond (e.g., covalent, ionic, hydrogen bond) based on the properties of the electron density at that point. An AIM study of this compound would define the bond paths and characterize the strength and nature of all covalent and potential intramolecular non-covalent interactions, such as hydrogen bonds.

Semi-Empirical Methods for Conformational and Tautomeric Equilibria

Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally efficient means to explore the potential energy surface of molecules like this compound. These methods are particularly useful for initial conformational searches and for studying the relative stability of different tautomers and conformers, especially in solution, by incorporating solvent effects through models like COSMO (Conductor-like Screening Model). derpharmachemica.com

A study on the related compound, 2-hydroxymethylindole, using AM1/COSMO and PM3/COSMO methods, provides a framework for understanding the equilibria in this compound. derpharmachemica.com For this compound, the primary conformational flexibility arises from the rotation around the N-CH₂ and C-OH bonds. The key conformers can be described as syn or anti based on the orientation of the hydroxymethyl group relative to the indole ring.

Tautomerism in this compound is less common than in other indole derivatives as the substitution is on the nitrogen atom, which is typically involved in tautomeric shifts. However, theoretical studies can still quantify the energetic barriers to potential proton transfer events, which are generally found to be unfavorable in the electronic ground state for such N-substituted indoles. researchgate.net

Research Findings: Semi-empirical calculations are employed to determine the most stable conformers by comparing their heats of formation or Gibbs free energies. For the related 2-hydroxymethylindole, calculations indicated a strong preference for specific conformers (e.g., anti-anti forms) by significant energy margins. derpharmachemica.com A similar approach for this compound would involve optimizing the geometries of all possible conformers to identify the global minimum on the potential energy surface. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis of this compound using Semi-Empirical Methods This table is a representative example based on typical findings for similar molecules, illustrating the expected results from semi-empirical calculations.

| Conformer | Dihedral Angle (C2-N1-C1'-O) | Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| Syn | ~0° | AM1/COSMO | 0.00 | ~75 |

| Anti | ~180° | AM1/COSMO | 0.85 | ~25 |

| Syn | ~0° | PM3/COSMO | 0.00 | ~80 |

| Anti | ~180° | PM3/COSMO | 1.10 | ~20 |

Advanced Molecular Dynamics Simulations

To capture the dynamic behavior and quantum effects that are crucial for a complete understanding of flexible molecules like this compound, advanced simulation techniques are employed.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics (AIMD) method that computes the forces acting on nuclei directly from electronic structure theory (typically Density Functional Theory, DFT) as the simulation progresses. wikipedia.orgrub.de This avoids the use of pre-parameterized force fields, allowing for the simulation of chemical processes like bond breaking and formation, and accurately describes electronic polarization. wikipedia.org The method uses fictitious dynamics for the electronic wave function, which keeps the electrons near the Born-Oppenheimer surface, enabling efficient simulation of the system's time evolution. wikipedia.orguzh.ch

For this compound, CPMD simulations can be used to study the dynamics of the hydroxymethyl group, the flexibility of the indole ring, and the nature of intramolecular hydrogen bonding. dntb.gov.uaresearchgate.net Studies on related indole derivatives have shown that CPMD can reveal the localization of bridged protons in hydrogen bonds and identify potential proton-sharing events, which are influenced by the surrounding environment (e.g., gas phase vs. crystalline phase). researchgate.netdntb.gov.ua The simulations provide a time-evolution of atomic positions, from which dynamic properties and vibrational spectra can be derived. nih.gov

While CPMD treats nuclei as classical particles, Path Integral Molecular Dynamics (PIMD) is a method that explicitly includes nuclear quantum effects (NQEs), such as zero-point energy and tunneling. nih.govepfl.ch NQEs are particularly important for light atoms like hydrogen. nih.govepfl.ch In PIMD, each quantum particle is represented by a ring polymer, allowing for the sampling of nuclear configurations from a quantum-mechanical distribution. arxiv.orgarxiv.org

The application of PIMD to hydrogen-bonded systems, including indole derivatives, has demonstrated its power in providing a more accurate description of proton delocalization. dntb.gov.uaresearchgate.net For this compound, PIMD simulations would be crucial for accurately modeling the quantum nature of the proton in the hydroxyl group and any intramolecular hydrogen bonds it may form. PIMD studies on similar molecules have shown that NQEs can significantly influence the position of protons within hydrogen bridges, often moving them towards the midpoint between donor and acceptor atoms compared to classical simulations. dntb.gov.uaresearchgate.net The inclusion of these effects provides a more accurate picture of the molecule's structure and dynamics at finite temperatures. researchgate.net

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), which serve as a powerful tool for structure elucidation. d-nb.infogriffith.edu.au The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. dergipark.org.tr

The process involves first performing a conformational analysis to identify all low-energy conformers of this compound. mdpi.com Then, the NMR chemical shifts for each conformer are calculated at a high level of theory (e.g., B3LYP/6-311++G(d,p)). mdpi.com The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann populations. mdpi.com These predicted spectra can then be compared with experimental data for validation. d-nb.info Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be included in the calculations using continuum models like PCM. mdpi.com

Table 2: Representative Data for Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents illustrative data based on typical accuracies of DFT calculations for indole derivatives. Experimental values are hypothetical for the purpose of this example.

| Carbon Atom | Calculated δ (ppm) (GIAO-DFT) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1' (CH₂) | 75.8 | 75.2 | +0.6 |

| C2 | 125.1 | 124.7 | +0.4 |

| C3 | 102.5 | 102.1 | +0.4 |

| C3a | 128.9 | 128.5 | +0.4 |

| C4 | 121.7 | 121.3 | +0.4 |

| C5 | 122.6 | 122.0 | +0.6 |

| C6 | 110.8 | 110.2 | +0.6 |

| C7 | 129.8 | 129.3 | +0.5 |

| C7a | 136.4 | 135.9 | +0.5 |

Solvent Effects on Electronic Structure and Reactivity (Computational Models)

Solvent effects can significantly alter the electronic structure, stability, and reactivity of a solute. ucsb.eduresearchgate.net Computational models for solvation are broadly categorized into explicit models, where individual solvent molecules are included, and implicit models, which represent the solvent as a continuous medium with a characteristic dielectric constant. ucsb.edupsu.edu

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. gaussian.com Variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM) are popular choices. gaussian.comruc.dk The Solvation Model based on Density (SMD) is another robust implicit model that includes terms for cavity-dispersion effects and is recommended for calculating free energies of solvation. gaussian.comumn.edureddit.com

For this compound, these models can be used to:

Predict how the dipole moment and molecular orbital energies (HOMO-LUMO) change from the gas phase to a solvent. researchgate.net

Evaluate the relative stability of different conformers in various solvents. dergipark.org.tr

Investigate the solvent's influence on reaction barriers and transition states involving the molecule.

Studies on indole derivatives show that properties like the HOMO-LUMO gap, which relates to chemical reactivity, are sensitive to the solvent environment. dergipark.org.trresearchgate.net Generally, polar solvents tend to stabilize polar species, which can affect conformational preferences and the energies of frontier molecular orbitals. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing the nature of non-covalent interactions between molecules. nih.govresearchgate.net Unlike the supermolecular approach where the interaction energy is a small difference between large total energies, SAPT directly calculates the interaction energy as a sum of physically meaningful components. q-chem.com These components are:

Electrostatics (E_elst): The interaction between the static charge distributions of the monomers.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (E_ind): The attractive interaction due to the polarization of one monomer by the other.

Dispersion (E_disp): A long-range attractive interaction arising from instantaneous electron correlation. chemrxiv.org

Table 3: Illustrative SAPT0 Energy Decomposition (kJ/mol) for the Interaction of this compound with a Water Molecule This table is a representative example based on SAPT analyses of indole-water complexes, illustrating the expected energy components.

| Interaction Type | Energy Component | Value (kJ/mol) | Physical Origin |

|---|---|---|---|

| H-Bond (OH···Owater) | E_elst | -35.0 | Electrostatic attraction |

| E_exch | +20.5 | Pauli repulsion | |

| E_ind | -12.0 | Polarization | |

| E_disp | -8.5 | Dispersion forces | |

| E_total | -35.0 | Total Interaction Energy | |

| π-Interaction (Water over 6-ring) | E_elst | -8.0 | Electrostatic attraction |

| E_exch | +10.0 | Pauli repulsion | |

| E_ind | -3.5 | Polarization | |

| E_disp | -15.0 | Dispersion forces | |

| E_total | -16.5 | Total Interaction Energy |

Q & A

Q. What analytical techniques are most effective for characterizing 1-(Hydroxymethyl)indole’s purity and structural integrity?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Use HPLC with UV-Vis detection to assess purity (>95% threshold). For hydroxymethyl group confirmation, infrared (IR) spectroscopy (O-H stretch ~3200–3600 cm⁻¹) is critical. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift predictions) .

Q. How should researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Employ a factorial design to test variables: solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalyst presence (e.g., Lewis acids). Monitor reaction progress via TLC and quantify yields using GC-MS. Include control experiments without catalysts to isolate solvent/temperature effects. Document side products (e.g., oxidation to indole-3-carbaldehyde) using LC-MS .

Q. What are common contradictions in spectral data interpretation for hydroxymethylated indoles, and how can they be resolved?

- Methodological Answer: Discrepancies may arise from tautomerism (e.g., hydroxymethyl ↔ hemiaminal forms) or solvent-induced shifts. Resolve by:

- Comparing NMR in deuterated vs. non-deuterated solvents.

- Using 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Validating with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

- Methodological Answer: Screen transition-metal catalysts (Pd, Cu) for cross-coupling reactions (e.g., Suzuki-Miyaura). Use Design of Experiments (DoE) to balance ligand steric/electronic effects (e.g., Xantphos vs. BINAP). Assess regioselectivity via kinetic studies and DFT modeling. Benchmark turnover numbers (TON) and compare with analogous indole derivatives (e.g., 1-Methylindole) .

Q. What methodologies are critical for evaluating the biological activity of this compound derivatives in vitro?

- Methodological Answer:

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations.

- Target Binding: Perform fluorescence polarization assays or surface plasmon resonance (SPR) for receptor affinity.

- Metabolic Stability: Incubate derivatives with liver microsomes (human/rat) and quantify half-life via LC-MS/MS. Include positive controls (e.g., known indole-based inhibitors) and validate statistical significance (p < 0.05) .

Q. How can computational chemistry guide the synthesis of novel this compound analogs?

- Methodological Answer:

- Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases).

- Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Validate synthetic feasibility with retrosynthetic analysis (e.g., via Synthia or manual disconnections) .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer:

- Document all synthetic steps with exact stoichiometry, solvent grades, and inert atmosphere conditions.

- Provide raw spectral data (NMR, MS) in supplementary files, annotated with processing parameters (e.g., Gaussian apodization).

- Use version-controlled electronic lab notebooks (ELNs) for traceability .

Q. How should researchers address low yields in hydroxymethylation reactions?

- Methodological Answer:

- Troubleshooting Steps:

Verify reagent purity (e.g., paraformaldehyde vs. formaldehyde gas).

Test protective group strategies (e.g., silyl ethers for hydroxyl stability).

Optimize pH in aqueous conditions to minimize side reactions.

- Quantify intermediates via in-situ IR or reaction calorimetry .

Interdisciplinary Applications

Q. What strategies integrate this compound into materials science (e.g., polymer precursors)?

- Methodological Answer:

Q. How can this compound be used as a chiral building block in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.